Dimethyl 3,3'-dithiodipropionate
Overview
Description
Synthesis Analysis
The synthesis of Dimethyl 3,3'-dithiodipropionate often involves the base-promoted in situ generation of methyl acrylate from the compound itself, showcasing its versatility as a precursor for propionate moiety in the alkylation of indoles and other nitrogen heterocycles. This process highlights its utility in organic synthesis, particularly in the formation of 3-(heteroaryl-substituted) propionates with a mechanistic rationale supported by experimental data (Hamel & Girard, 2000).
Molecular Structure Analysis
Research into the molecular structure of Dimethyl 3,3'-dithiodipropionate-related compounds, such as dimethyl monothiocarbonate, provides insight into its conformational preferences and structural properties. Gas and crystal structure analyses reveal the molecule's conformation with synperiplanar orientation of both the C-S and the C-O single bonds relative to the C=O double bond, contributing to its chemical reactivity and applications (M. Erben et al., 2006).
Chemical Reactions and Properties
Dimethyl 3,3'-dithiodipropionate participates in various chemical reactions, including the base-promoted generation of methyl acrylate, serving as a versatile reactant for further chemical synthesis. Its reactivity with indoles and nitrogen heterocycles to form substituted propionates showcases its chemical properties and reactivity pattern (Hamel & Girard, 2000).
Scientific Research Applications
It is utilized for studying the oxidation of amino-containing disulfides by bromine and hydroxyl radicals (Elliot, McEachern, & Armstrong, 1981).
The compound plays a role in the preparation of metal complexes of dithiocarbazic acids and their derivatives (Haines & Louch, 1983).
It is involved in generating methyl acrylate, applicable to the alkylation of indoles and other nitrogen heterocycles to produce 3-(heteroaryl-substituted) propionates (Hamel & Girard, 2000).
Dimethyl 3,3'-dithiodipropionate is used as a starting molecule for the electrochemical polymerization of poly(3-methylthiophenes) with varying optical properties (Arbizzani et al., 1992).
It is identified as a potential chemotherapeutic agent for treating AIDS and other diseases (Lee, 2010).
The compound cross-links membrane proteins to hemoglobin and to each other in intact human erythrocytes (Wang & Richards, 1975).
It is a precursor of tetrathiafulvalene (TTF) derivative (Kim et al., 2000).
Dimethyl 3,3'-dithiodipropionate serves as a novel crosslinking agent for collagen, enhancing tensile strength and resistance to degradation (Charulatha & Rajaram, 1996).
The modified electrode of this compound is effective for the electroanalytical determination of dopamine in pharmaceutical formulations (Codognoto et al., 2007).
properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZKBWPMEPEYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSSCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065889 | |
Record name | Dimethyl 3,3'-dithiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,3'-dithiodipropionate | |
CAS RN |
15441-06-2 | |
Record name | Dimethyl 3,3′-dithiobis[propanoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15441-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 3,3'-dithiodipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015441062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3,3'-dithiobis-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 3,3'-dithiodipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 3,3'-dithiobispropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL 3,3'-DITHIODIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAA9FP5YND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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